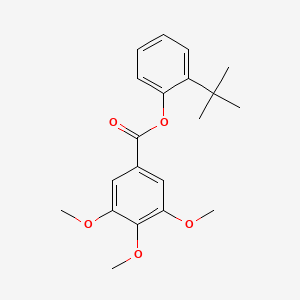
2-tert-butylphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylphenyl 3,4,5-trimethoxybenzoate (TBP-TMB) is a chemical compound that belongs to the class of phenyl benzoate derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. TBP-TMB has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been reported to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been shown to increase the expression of Bax and decrease the expression of Bcl-2, leading to the induction of apoptosis in cancer cells. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has exhibited significant inhibition of neuraminidase activity, which is an essential enzyme for the replication of the influenza virus.
Advantages and Limitations for Lab Experiments
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is also soluble in organic solvents, making it suitable for various biochemical assays. However, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has some limitations for lab experiments. It is not water-soluble, which limits its application in aqueous-based assays. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has not been extensively studied in vivo, which limits its potential therapeutic application.
Future Directions
There are several future directions for the study of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate. Firstly, further studies are needed to elucidate the mechanism of action of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate. Secondly, the potential therapeutic application of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate needs to be explored in vivo. Thirdly, the synthesis of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate derivatives with improved pharmacological properties should be investigated. Lastly, the development of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate-based nanocarriers for targeted drug delivery should be explored.
Conclusion
In conclusion, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore the potential therapeutic application of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate and to develop 2-tert-butylphenyl 3,4,5-trimethoxybenzoate-based derivatives and nanocarriers.
Synthesis Methods
The synthesis of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-tert-butylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is obtained by filtration and recrystallization from a suitable solvent.
Scientific Research Applications
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been studied for its potential pharmacological properties like anti-inflammatory, anticancer, and antiviral activities. It has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines like HepG2, MCF-7, and A549. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has exhibited significant antiviral activity against the influenza A virus.
properties
IUPAC Name |
(2-tert-butylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)14-9-7-8-10-15(14)25-19(21)13-11-16(22-4)18(24-6)17(12-13)23-5/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDVMVJRQICNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
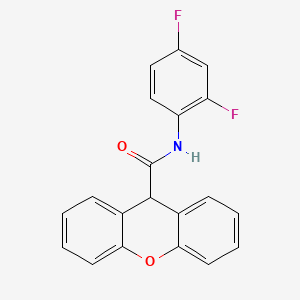
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)
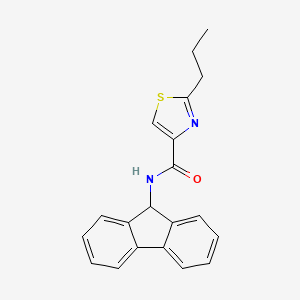
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
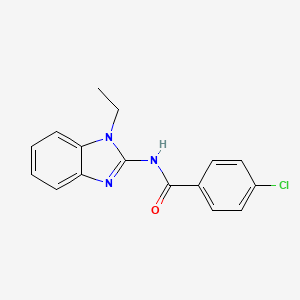
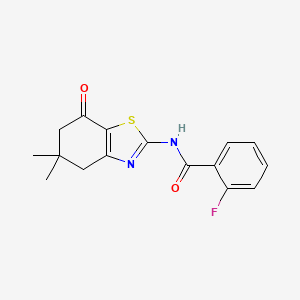
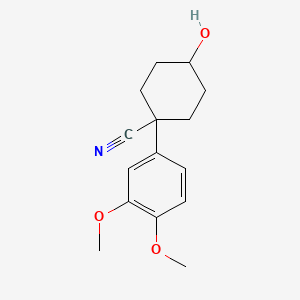
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
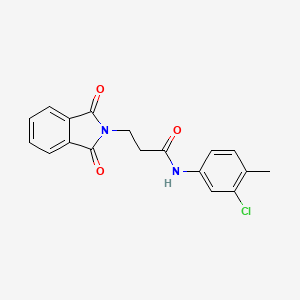
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)